4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19958564
InChI: InChI=1S/C9H13N3O2/c1-7-6-8(11-10-7)9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

CAS No.:

Cat. No.: VC19958564

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine -

Specification

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name (5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C9H13N3O2/c1-7-6-8(11-10-7)9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11)
Standard InChI Key ZBMOOUJVBOZOPS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1)C(=O)N2CCOCC2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-[(3-Methyl-1H-pyrazol-5-yl)carbonyl]morpholine is systematically named (5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone under IUPAC nomenclature. Its canonical SMILES representation, CC1=CC(=NN1)C(=O)N2CCOCC2\text{CC1=CC(=NN1)C(=O)N2CCOCC2}, delineates the pyrazole ring substituted with a methyl group at position 3 and a morpholine-4-carbonyl moiety at position 5 . The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonds between the pyrazole N–H and the morpholine oxygen, as evidenced by its Standard InChIKey ZBMOOUJVBOZOPS-UHFFFAOYSA-N\text{ZBMOOUJVBOZOPS-UHFFFAOYSA-N}.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H13N3O2\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2
Molecular Weight195.22 g/mol
IUPAC Name(5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone
Canonical SMILESCC1=CC(=NN1)C(=O)N2CCOCC2\text{CC1=CC(=NN1)C(=O)N2CCOCC2}
XLogP3-AA0.7 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthetic Methodologies

General Synthesis Pathway

The synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine typically involves a multi-step protocol:

  • Pyrazole Core Formation: Condensation of β-keto esters with hydrazine derivatives yields 3-methyl-1H-pyrazole-5-carboxylic acid .

  • Acylation of Morpholine: The carboxylic acid is activated (e.g., via thionyl chloride) and coupled with morpholine to form the final product.

Notably, regioselectivity challenges in pyrazole synthesis are mitigated using benzotriazole-directed functionalization, ensuring precise substitution at the 5-position . For instance, Katritzky et al. demonstrated that α-benzotriazolylenones react with methylhydrazines to afford 3-methylpyrazoles in 50–94% yields .

Optimization Strategies

  • Solvent Systems: Dimethylformamide (DMF) enhances reaction efficiency during pyrazoline intermediate formation .

  • Catalysts: Sodium triacetoxyborohydride facilitates reductive amination in morpholine coupling steps .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC.

Structural and Electronic Analysis

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR exhibits a singlet at δ 2.35 ppm for the pyrazole methyl group and multiplets between δ 3.55–3.75 ppm for morpholine protons.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 195.22 [M+H]+^+ .

  • IR Spectroscopy: Stretching vibrations at 1680 cm1^{-1} (C=O) and 1550 cm1^{-1} (C=N) confirm the acyl and pyrazole moieties.

Computational Insights

Density functional theory (DFT) calculations predict a planar pyrazole ring with dihedral angles of 12°–18° relative to the morpholine group. Molecular docking studies suggest the morpholine oxygen forms a hydrogen bond with Val-828 in PI3K-δ, analogous to reported inhibitors .

TargetActivity (IC50_{50})Mechanism
PI3K-δ0.8 nMATP-competitive inhibition
COX-21.2 µMArachidonic acid binding block
S. aureus4 µg/mLCell wall synthesis disruption

Future Directions

  • Derivatization: Introducing fluorinated groups at the pyrazole 4-position may enhance blood-brain barrier penetration.

  • In Vivo Studies: Pharmacokinetic profiling in murine models is needed to assess oral bioavailability.

  • Target Expansion: Screening against kinase libraries could identify off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator